N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-(3-oxomorpholin-4-yl)acetamide
Description
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-(3-oxomorpholin-4-yl)acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a dimethyl group and a morpholine ring with an oxo group, connected via an acetamide linkage. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-(3-oxomorpholin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3/c1-15-3-4-16(2)11(8-15)7-14-12(18)9-17-5-6-20-10-13(17)19/h11H,3-10H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQMWFNCTLXIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)CNC(=O)CN2CCOCC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-(3-oxomorpholin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with a suitable alkylating agent, such as methyl iodide, under basic conditions to introduce the dimethyl groups.
Formation of the Morpholine Intermediate: The morpholine ring is synthesized by reacting diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, to form the oxo group.
Coupling Reaction: The piperazine and morpholine intermediates are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a base like triethylamine to form the final acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-(3-oxomorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various alkyl, acyl, or aryl groups.
Scientific Research Applications
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-(3-oxomorpholin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-(3-oxomorpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-(3-oxomorpholin-4-yl)acetamide can be compared with other similar compounds, such as:
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-(3-oxopyrrolidin-4-yl)acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-(3-oxopiperidin-4-yl)acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
